
3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride is a chemical compound known for its unique structure and properties. It is a derivative of hexaethylene glycol, which is a polyether compound. This compound is characterized by its multiple ether linkages and terminal chloride groups, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride typically involves the chlorination of hexaethylene glycol. The process can be summarized as follows:
Starting Material: Hexaethylene glycol (3,6,9,12,15-Pentaoxaheptadecane-1,17-diol).
Chlorination: The hydroxyl groups of hexaethylene glycol are converted to chloride groups using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under anhydrous conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the conversion of hydroxyl groups to chloride groups.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The ether linkages in the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include amines (for forming amides), thiols (for forming thioethers), and alcohols (for forming ethers). These reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would yield an ether.
Scientific Research Applications
3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, enhancing their solubility and stability.
Medicine: It is explored for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride exerts its effects is primarily through its ability to form stable ether linkages. The molecular targets and pathways involved include:
Nucleophilic Substitution: The chloride groups act as leaving groups, allowing nucleophiles to attack and form new bonds.
Complex Formation: The multiple ether linkages can interact with various molecules, forming stable complexes that enhance solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Hexaethylene glycol: The parent compound with hydroxyl groups instead of chloride groups.
Tetraethylene glycol: A shorter chain polyether with similar properties but fewer ether linkages.
Pentaethylene glycol: Another polyether with one less ether linkage compared to hexaethylene glycol.
Uniqueness
3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride is unique due to its terminal chloride groups, which make it highly reactive and versatile in various chemical reactions. This reactivity distinguishes it from its parent compound, hexaethylene glycol, and other similar polyethers.
Properties
CAS No. |
608513-15-1 |
|---|---|
Molecular Formula |
C12H20Cl2O7 |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-chloro-2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl chloride |
InChI |
InChI=1S/C12H20Cl2O7/c13-11(15)9-20-7-5-18-3-1-17-2-4-19-6-8-21-10-12(14)16/h1-10H2 |
InChI Key |
FYLNLRVLJGYVAL-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCC(=O)Cl)OCCOCCOCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


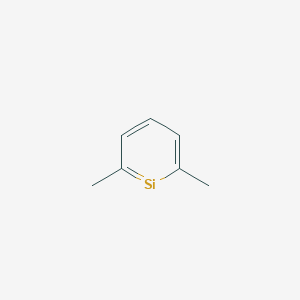
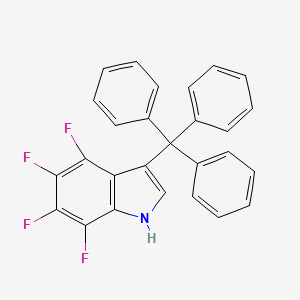
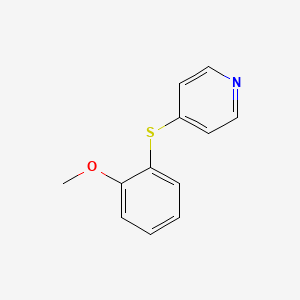
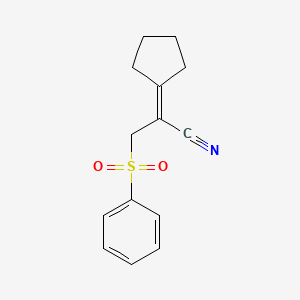
![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)
![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
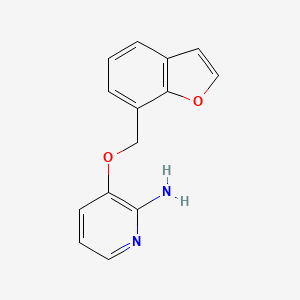

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)
![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)
